molecular formula C12H17NO2S B14049714 2-(Butylthio)ethyl nicotinate CAS No. 101952-56-1

2-(Butylthio)ethyl nicotinate

Cat. No.: B14049714
CAS No.: 101952-56-1
M. Wt: 239.34 g/mol
InChI Key: NCQRKPBHENVSNU-UHFFFAOYSA-N
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Description

2-(Butylthio)ethyl nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a butylthio group attached to an ethyl nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Butylthio)ethyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(Butylthio)ethyl nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(butylthio)ethyl nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may interact with nicotinic acetylcholine receptors, influencing neuronal signaling and other physiological processes .

Comparison with Similar Compounds

    Ethyl Nicotinate: A related compound with similar structural features but without the butylthio group.

    Methyl Nicotinate: Another nicotinate derivative with a methyl group instead of a butylthio group.

    Nicotinic Acid: The parent compound of nicotinates, known for its role as a vitamin (niacin).

Uniqueness: 2-(Butylthio)ethyl nicotinate is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties.

Properties

CAS No.

101952-56-1

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-butylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-2-3-8-16-9-7-15-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3

InChI Key

NCQRKPBHENVSNU-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

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